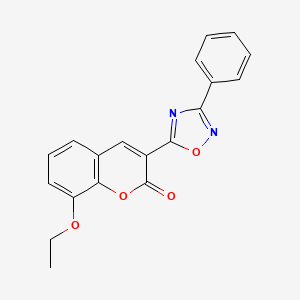![molecular formula C19H12N2O6 B6510728 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one CAS No. 892754-23-3](/img/structure/B6510728.png)
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a benzodioxole group . Benzodioxole is a type of organic compound classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It’s a colorless liquid .
Synthesis Analysis
While specific synthesis information for the compound was not found, there are general methods for synthesizing benzodioxole derivatives . For example, one method involves a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The benzodioxole and propenone units in similar compounds are approximately coplanar . The structure is layered, with the molecules forming a herring-bone arrangement within each layer .Physical And Chemical Properties Analysis
Benzodioxole has a density of 1.2±0.1 g/cm³, a boiling point of 291.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Anticancer Activity
Chalcones, including F3411-0534, belong to the flavonoid family and possess diverse pharmacological activities. In particular, they exhibit anti-cancer effects . Researchers have explored their potential as chemotherapeutic agents due to their ability to interfere with cancer cell growth and proliferation. F3411-0534 may act through various mechanisms, such as inhibiting cell cycle progression or inducing apoptosis. Further studies are needed to elucidate its specific targets and efficacy against different cancer types.
Antiparasitic Properties
Given the urgent need for novel antiparasitic drugs, F3411-0534 could play a crucial role. Researchers have been investigating abundant and readily available natural products as starting materials for drug design. F3411-0534’s structure suggests potential activity against parasites, making it an interesting candidate for further evaluation .
Dopamine, Serotonin, and Norepinephrine Modulation
In in vitro studies, F3411-0534 binds to the dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these monoamine neurotransmitters. This property is relevant to its potential as a psychoactive agent or stimulant . However, caution is necessary due to safety concerns associated with such compounds.
Forensic and Clinical Applications
Eutylone, a related compound, finds application in scientific research and forensic analysis. Similarly, F3411-0534’s detectability in biological samples makes it valuable for forensic investigations . Its unique chemical structure may aid in identifying drug use or exposure.
Structural Diversity for Bioactivity Studies
Combining quinoline and oxadiazole moieties in F3411-0534 provides structural diversity. Researchers can explore its bioactivity by studying the influence of these fused heterocyclic groups. Investigating its effects on cellular pathways and potential therapeutic targets is essential .
properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O6/c1-23-12-3-5-14-11(6-12)7-13(19(22)26-14)18-20-17(21-27-18)10-2-4-15-16(8-10)25-9-24-15/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQVCPCTCQYFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510651.png)
![N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510658.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6510665.png)
![2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6510670.png)
![N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B6510674.png)
![N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510681.png)
![ethyl 4-[2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510683.png)
![ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510694.png)
![2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6510695.png)
![hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B6510699.png)
![2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510700.png)

![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)
![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)